![molecular formula C7H15NO B130399 1-Methyl-2-piperidinemethanol CAS No. 20845-34-5](/img/structure/B130399.png)
1-Methyl-2-piperidinemethanol
Overview
Description
Synthesis Analysis
The synthesis of related piperidinemethanol derivatives has been explored in several studies. For instance, diastereoselective syntheses of 4-aryl-3-methyl-4-piperidinemethanols have been achieved from 1,3-dimethyl-4-piperidinone, with key reactions controlling the C3-C4 relative stereochemistry . Another study reports the synthesis of DL-2-piperidinemethanol and meso-cis-2,6-piperidinedimethanol from 2-picoline and 2,6-lutidine, respectively . Additionally, enantiomerically pure 2-piperazinemethanols have been synthesized from 2-piperazinecarboxylic acid, which were used as chiral ligands in enantioselective borane reductions .
Molecular Structure Analysis
The molecular structure of piperidinemethanol derivatives has been elucidated using various techniques, including X-ray crystallography. For example, the crystal structure of 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol reveals a chair conformation of the piperidine ring and a distorted tetrahedral geometry around the sulfur atom . Similarly, the structure of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol has been determined, showing both inter and intramolecular hydrogen bonds .
Chemical Reactions Analysis
The chemical reactivity of piperidinemethanol derivatives has been investigated in various contexts. For instance, the synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol and related compounds has been achieved using Fe3O4 magnetic nanoparticles as a catalyst under ultrasound irradiation . Another study describes the synthesis of 1-methyl-4-(N-aroyl)-piperidinamides, which exhibited anti-inflammatory and analgesic activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound have been characterized, including the standard molar enthalpies of combustion and vaporization. These thermodynamic values have been used to derive the standard molar enthalpies of formation of the compound in both liquid and gaseous phases . The study provides a detailed analysis of the enthalpic increments and interprets the results in terms of molecular structure.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
- 1-Methyl-2-piperidinemethanol has been used in the stereoselective transformation of pyrazinones into various analogues, including potential substance P antagonists (Rogiers et al., 2003).
- It has been involved in studies determining standard molar enthalpies of formation, contributing to our understanding of its chemical properties (Silva & Cabral, 2006).
- This compound has also been explored in the synthesis of DL-2-piperidinemethanol and its analogues, with applications in structural chemistry (Kasuga & Taguchi, 1965).
Pharmacological Research
- In pharmacological research, this compound derivatives have been studied as potential gastric antisecretory agents (Scott et al., 1983).
- Its derivatives have also been investigated for neuroprotective properties, specifically as N-methyl-D-aspartate (NMDA) antagonists (Chenard et al., 1995).
Environmental Applications
- This compound has been evaluated for its interaction with NOx in post-combustion CO2 capture processes, highlighting its environmental relevance (Jackson & Attalla, 2011).
NMR Spectroscopy
- It has been a subject of study in NMR spectroscopy, aiding in the understanding of molecular dynamics and stereostructural elucidation (Cholli & Pennino, 1988).
Drug Synthesis and Testing
- This compound plays a role in the synthesis and testing of novel substances, including its use in the synthesis of 2-methoxydiphenidine, a dissociative agent studied for NMDA receptor activity (McLaughlin et al., 2016).
Electrooxidative Cyclization
- In the field of organic chemistry, this compound is used in electrooxidative cyclization processes to synthesize novel compounds (Okimoto et al., 2012).
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as a flammable liquid, and it can cause skin corrosion/irritation and serious eye damage/eye irritation . In case of exposure, immediate medical attention is required .
Mechanism of Action
Target of Action
1-Methyl-2-piperidinemethanol is a complex compound with multiple potential targets. It has been suggested to interact with the vascular endothelial growth factor receptor-2 (VEGFR-2) and fibroblast growth factor receptor 1 (FGFR1) . These receptors play crucial roles in angiogenesis, the process of new blood vessel formation, which is essential for many physiological and pathological processes.
Mode of Action
It is believed to act as an inhibitor for vegfr-2 and fgfr1 . By inhibiting these receptors, this compound may interfere with the signaling pathways they are involved in, leading to altered cellular responses.
Biochemical Pathways
The inhibition of VEGFR-2 and FGFR1 can affect several biochemical pathways. These receptors are involved in the regulation of cell proliferation, survival, migration, and differentiation. Therefore, their inhibition can lead to the disruption of these processes .
Pharmacokinetics
It is suggested to have high gi absorption and low skin permeation . These properties can influence the compound’s bioavailability and its ability to reach its targets in the body.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse due to its potential to interact with multiple targets. By inhibiting VEGFR-2 and FGFR1, it may affect cell proliferation, survival, and other cellular processes .
properties
IUPAC Name |
(1-methylpiperidin-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-8-5-3-2-4-7(8)6-9/h7,9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXJMMLIEYAFOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301307492 | |
Record name | 1-Methyl-2-piperidinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301307492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
20845-34-5 | |
Record name | 1-Methyl-2-piperidinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20845-34-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-2-piperidinemethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020845345 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 20845-34-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45464 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Methyl-2-piperidinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301307492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-2-piperidinemethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.056 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of identifying 1-methyl-2-piperidinemethanol in Sambucus nigra L. flower extract?
A1: Identifying individual phytoconstituents, like this compound, within plant extracts is crucial for understanding the potential bioactivity of these natural products. Further research may elucidate if this compound contributes to the observed antimicrobial effects of the flower extract or possesses other biological activities. []
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